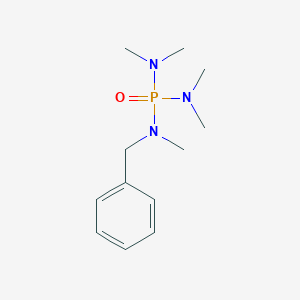
N-Benzyl-N,N',N',N'',N''-pentamethylphosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide is a chemical compound known for its unique structure and properties It is a derivative of phosphoric triamide, where the nitrogen atoms are substituted with benzyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide typically involves the reaction of benzylamine with phosphoric triamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are monitored to maintain optimal conditions. The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various amines.
Scientific Research Applications
N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide involves its interaction with specific molecular targets. The benzyl and methyl groups play a crucial role in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N,N’-dimethylethylenediamine: A related compound with similar structural features.
N-Benzyl-N-phenylacetamide: Another compound with a benzyl group attached to a different core structure.
Uniqueness
N-Benzyl-N,N’,N’,N’‘,N’'-pentamethylphosphoric triamide is unique due to its specific substitution pattern and the presence of multiple methyl groups This gives it distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
50353-18-9 |
|---|---|
Molecular Formula |
C12H22N3OP |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
N-[bis(dimethylamino)phosphoryl]-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C12H22N3OP/c1-13(2)17(16,14(3)4)15(5)11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChI Key |
RSWGVAYEILFBHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N(C)C)N(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















